3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a quinoline core, a piperazine ring, and a sulfonyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Quinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the quinoline ring.
Introduction of the Fluoro Group: The fluorination of the quinoline core can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often using 4-ethylpiperazine as the nucleophile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and cancer.
Pharmacology: Researchers investigate its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and thereby exerting its biological effects. The specific pathways involved depend on the context of its application, such as inhibiting a particular enzyme in cancer cells or modulating neurotransmitter receptors in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethylbenzenesulfonyl)-7-(4-methylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- 3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-chloro-1-methyl-1,4-dihydroquinolin-4-one
Uniqueness
The uniqueness of 3-(3,5-dimethylbenzenesulfonyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group, in particular, can enhance its binding affinity to biological targets and improve its metabolic stability compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-5-27-6-8-28(9-7-27)22-14-21-19(13-20(22)25)24(29)23(15-26(21)4)32(30,31)18-11-16(2)10-17(3)12-18/h10-15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNWFOCRUPLTBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC(=CC(=C4)C)C)C)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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